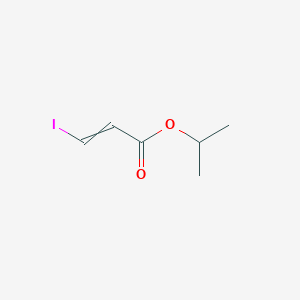
Isopropyl 3-iodoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-iodoacrylate is an organic compound with the molecular formula C6H9IO2. It is a derivative of acrylic acid, where the hydrogen atom on the third carbon is replaced by an iodine atom, and the carboxyl group is esterified with isopropyl alcohol. This compound is known for its unique reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Isopropyl 3-iodoacrylate can be synthesized through various methods. One common approach involves the iodination of isopropyl acrylate. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a high degree of selectivity and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: Isopropyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) are used under controlled temperatures.
Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include isopropyl 3-azidoacrylate or isopropyl 3-thiocyanatoacrylate.
Addition Reactions: Products include isopropyl 3-bromoacrylate or isopropyl 3-chloroacrylate.
Polymerization: Polymers with varying chain lengths and properties.
科学的研究の応用
Isopropyl 3-iodoacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of isopropyl 3-iodoacrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the acrylate moiety allows for addition reactions, leading to the formation of various derivatives. These reactions are crucial in the synthesis of complex molecules and materials .
類似化合物との比較
Isopropyl acrylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 3-iodoacrylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 3-iodoacrylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Uniqueness: Isopropyl 3-iodoacrylate is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
特性
分子式 |
C6H9IO2 |
|---|---|
分子量 |
240.04 g/mol |
IUPAC名 |
propan-2-yl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3 |
InChIキー |
NHOLWHQNCDTEHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C=CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
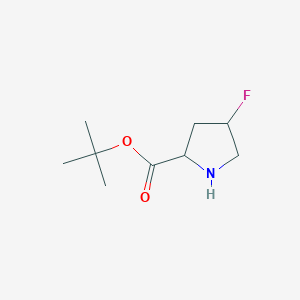
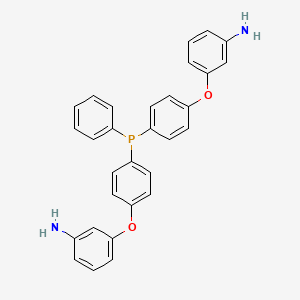
![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12497792.png)
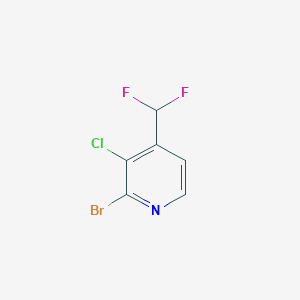
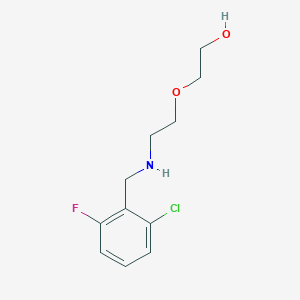
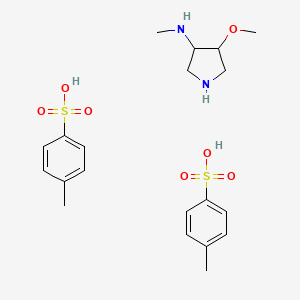
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)
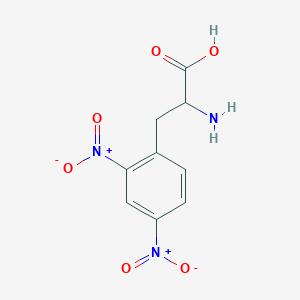

![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
